![molecular formula C23H19FN2S B2854266 1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 1206993-91-0](/img/structure/B2854266.png)
1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity . Another study reported the synthesis of six novel dimethylenastron analogues through the Biginelli reaction .Scientific Research Applications
Pharmacology
In pharmacology, imidazole derivatives are valued for their therapeutic potential. They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties . These compounds are often explored for new drug development, especially in the context of antimicrobial resistance (AMR), which is a growing public health concern.
Medicinal Chemistry
Imidazole derivatives like the compound are structurally similar to naturally occurring nucleotides, allowing them to interact with biopolymers within living systems . This interaction is crucial in the design of drugs that can target specific biological pathways, making them effective in treating various diseases.
Chemical Synthesis
In chemical synthesis, the compound serves as a building block for creating more complex molecules. Its ability to undergo nucleophilic aromatic substitution makes it a valuable synthon for constructing compounds with potential antimicrobial activity .
Biology
In biology, imidazole rings are part of essential biomolecules like histidine and purine. Derivatives like “1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole” are studied for their role in biological systems and their potential to modulate biological functions .
Biotechnology
The compound’s structural features enable it to be used in biotechnological applications, such as the development of new biochemical assays or as a molecular probe to study protein interactions and other biological processes .
Industrial Chemistry
While specific industrial applications for this compound are not directly mentioned, imidazole derivatives are generally used in various industrial processes. For example, they can act as catalysts in the curing reactions of certain resin systems, which is essential in the production of plastics and other synthetic materials .
Antimicrobial Research
The antimicrobial properties of imidazole derivatives make them subjects of intensive research, particularly in the search for new treatments against drug-resistant bacteria and fungi .
Drug Discovery and Development
In the field of drug discovery, the compound’s ability to inhibit enzymes, such as nitric-oxide synthase, is of interest. This can lead to the development of drugs that manage conditions related to enzyme dysregulation .
properties
IUPAC Name |
1-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c24-21-13-11-19(12-14-21)17-27-23-25-15-22(20-9-5-2-6-10-20)26(23)16-18-7-3-1-4-8-18/h1-15H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQFPULPBOHZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole |
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